molecular formula C7H5N3S B011996 4-(1,2,3-Thiadiazol-4-yl)pyridine CAS No. 102253-71-4

4-(1,2,3-Thiadiazol-4-yl)pyridine

Número de catálogo: B011996
Número CAS: 102253-71-4
Peso molecular: 163.2 g/mol
Clave InChI: CBBNSZNUEUONCU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)pyridine typically involves the reaction of pyridine derivatives with thiadiazole precursors. One common method involves the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine . Another approach includes the reaction of 3-(3-chloro-1,2,5-thiadiazol-4-yl)pyridine with sodium in n-butanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.

Actividad Biológica

4-(1,2,3-Thiadiazol-4-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a thiadiazole moiety. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness comparable to standard antimicrobial agents. For instance, studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Various studies have reported its efficacy against different cancer cell lines. The compound has been shown to induce cytotoxic effects on human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines with IC50 values indicating potent activity .

Table 1: Anticancer Activity of this compound Derivatives

Cell LineIC50 (µM)Reference
HTC-1162.03 ± 0.72
HepG-22.17 ± 0.83
MCF-7 (Breast Cancer)1.56 ± 0.45
A549 (Lung Cancer)1.16

These results suggest that the compound may act through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation.

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with various molecular targets within cells. For example, molecular docking studies have indicated that it can bind effectively to the epidermal growth factor receptor (EGFR), a common target in cancer therapy . The thiadiazole ring enhances its ability to penetrate cellular membranes and engage with these targets.

Study on Anticancer Properties

In one study focusing on the synthesis of pyridine-thiadiazole derivatives, researchers evaluated their anticancer properties using various assays. The synthesized compounds demonstrated significant cytotoxicity against several cancer cell lines when compared to standard treatments .

The study highlighted the importance of structural modifications in enhancing the anticancer activity of thiadiazole derivatives. For instance, substituents on the thiadiazole ring were found to influence the binding affinity and selectivity towards cancer cell targets.

Antimicrobial Efficacy Evaluation

Another investigation assessed the antimicrobial efficacy of different derivatives of this compound against clinical isolates of bacteria and fungi. The results indicated that certain modifications led to improved antimicrobial activity and lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics .

Propiedades

IUPAC Name

4-pyridin-4-ylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S/c1-3-8-4-2-6(1)7-5-11-10-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBNSZNUEUONCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362993
Record name 4-(1,2,3-thiadiazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102253-71-4
Record name 4-(1,2,3-thiadiazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.8 g of 4-acetylpyridine semicarbazone was added to 47 ml of thionyl chloride under ice-cooling, and, after allowing to warm to room temperature, the mixture was stirred for 1 hour. 200 ml of chloroform was added to the reaction mixture, and the resulting mixture was added dropwise to an aqueous solution of sodium carbonate cooled with ice. The chloroform layer was separated, washed with water, dried and concentrated to obtain 3.4 g of 4-(1,2,3-thiadiazol-4-yl)pyridine. Melting point: 121°-123° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,2,3-Thiadiazol-4-yl)pyridine
Reactant of Route 2
4-(1,2,3-Thiadiazol-4-yl)pyridine
Reactant of Route 3
4-(1,2,3-Thiadiazol-4-yl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(1,2,3-Thiadiazol-4-yl)pyridine
Reactant of Route 5
4-(1,2,3-Thiadiazol-4-yl)pyridine
Reactant of Route 6
4-(1,2,3-Thiadiazol-4-yl)pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.